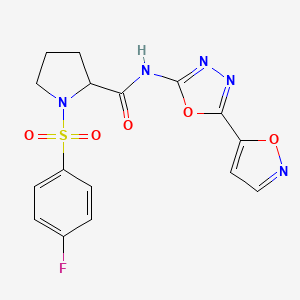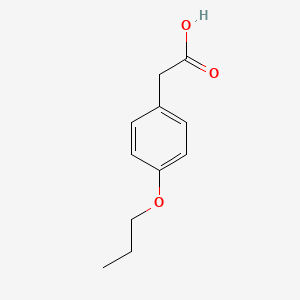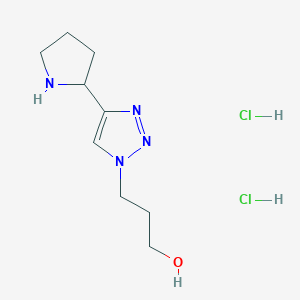![molecular formula C29H30N4O5 B2494884 1-({4-[2-(3,4-Dimethoxyphenyl)acetamido]phenyl}methyl)-N-(2-Methoxy-5-methylphenyl)-1H-imidazol-4-carboxamid CAS No. 1251608-62-4](/img/structure/B2494884.png)
1-({4-[2-(3,4-Dimethoxyphenyl)acetamido]phenyl}methyl)-N-(2-Methoxy-5-methylphenyl)-1H-imidazol-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of organic molecules that feature multiple functional groups, including imidazole and carboxamide, indicating a potential for varied chemical reactivity and biological activity. Such compounds are often of interest in medicinal chemistry and materials science due to their structural complexity and versatility.
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step reactions, starting from simple precursors and gradually building up the molecular complexity. For instance, the synthesis of related compounds has been achieved through reductive cyclization, using reagents like sodium dithionite in DMSO solvent, to construct the core structure followed by further functionalization steps to introduce specific substituents (Bhaskar et al., 2019).
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Die Verbindung wurde auf ihre antimikrobiellen Eigenschaften untersucht. Forscher synthetisierten zwei isomere Naphthalinsulfonylverbindungen, nämlich 1- und 2-({2-(3,4-Dimethoxyphenyl)ethyl}methylamino)sulfonylnaphthaline (I und II), unter Verwendung von 3,4-Dimethoxybenzylchlorid (Homo-Veratrylchlorid, HVC) und Naphthalin als Ausgangsmaterialien. Spektralmethoden wurden zur Charakterisierung eingesetzt . Weitere Studien zu ihren antibakteriellen und antifungalischen Aktivitäten könnten ihr Potenzial als antimikrobielles Mittel aufdecken.
Hauterhellung
In einem rekonstruierten Hautmodell (MelanoDerm) führte die topische Anwendung von 0,1 % UP302 (einem Derivat der Verbindung) zu einer signifikanten Hauterhellung und einer verringerten Melaninproduktion, ohne die Zellviabilität, die Melanocytenmorphologie oder die allgemeine Gewebshistologie zu beeinträchtigen . Dies deutet auf eine mögliche Anwendung in der Dermatologie und in kosmetischen Formulierungen hin.
Hemmung von SHP1
Theoretische Simulationen und experimentelle Studien untersuchten die inhibitorischen Aktivitäten von 2-Phenyl-1,3,4-thiadiazol-Derivaten (einschließlich dieser Verbindung) gegen SHP1 (Src-Homologie-2-Domäne-haltige Proteintyrosinphosphatase 1). Diese Untersuchungen liefern Einblicke in ihr Potenzial als Therapeutikum für Krankheiten, die mit einer Dysregulation von SHP1 zusammenhängen .
Piperazinderivat
Die Verbindung 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-[2-(Ethylsulfanyl)phenyl]piperazinhydrochlorid wurde synthetisiert und charakterisiert. Obwohl ihre spezifischen Anwendungen nicht erwähnt werden, finden Piperazinderivate oft Verwendung in der medizinischen Chemie, einschließlich der Medikamentenentwicklung und Rezeptorinteraktionen .
Wirkmechanismus
Mode of Action
Based on its structure, it may interact with its targets through hydrogen bonding or hydrophobic interactions, leading to changes in the target’s function .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to affect various biochemical pathways, including signal transduction, protein synthesis, and metabolic processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Its bioavailability, half-life, metabolism, and excretion would need to be determined through experimental studies .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential interactions with various proteins or enzymes, it could have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about how these factors affect this compound are currently unknown .
Eigenschaften
IUPAC Name |
1-[[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]methyl]-N-(2-methoxy-5-methylphenyl)imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O5/c1-19-5-11-25(36-2)23(13-19)32-29(35)24-17-33(18-30-24)16-20-6-9-22(10-7-20)31-28(34)15-21-8-12-26(37-3)27(14-21)38-4/h5-14,17-18H,15-16H2,1-4H3,(H,31,34)(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXJZFMQEIWHLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-ethyl-6-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2494803.png)
![1-methyl-4-nitro-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazole](/img/structure/B2494804.png)
![4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2494805.png)
![1-(4-methoxyphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2494806.png)



![4-[3-[(5-Fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2494814.png)
![N-(4-hydroxyphenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2494817.png)


![2-(2,4-dimethylphenyl)-7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2494823.png)
![2-Chloro-N-[1-[4-(2-oxo-1,3-oxazinan-3-yl)phenyl]ethyl]acetamide](/img/structure/B2494824.png)